Journal Name:Indian Journal of Chemistry, Section A
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IF:0
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Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-07-08 , DOI: 10.1039/D0SC02593C
Polymer-based nanoparticles show substantial promise in the treatment and diagnosis of cancer and other diseases. Herein we report an exploration of the cellular uptake of tailored, low dispersity segmented 1D nanoparticles which were prepared from an amphiphilic block copolymer, poly(dihexylfluorene)-b-poly(ethyleneglycol) (PDHF13-b-PEG227), with a crystallizable PDHF core-forming block and a ‘stealth’ PEG corona-forming block with different end-group functionalities. Segmented C–B–A–B–C pentablock 1D nanofibers with varied spatially-defined coronal chemistries and a selected length (95 nm) were prepared using the living crystallization-driven self-assembly (CDSA) seeded-growth method. As the blue fluorescence of PDHF is often subject to environment-related quenching, a far-red BODIPY (BD) fluorophore was attached to the PEG end-group of the coronal B segments to provide additional tracking capability. Folic acid (FA) was also incorporated as a targeting group in the terminal C segments. These dual-emissive pentablock nanofibers exhibited uptake into >97% of folate receptor positive HeLa cells by flow cytometry. In the absence of FA, no significant uptake was detected and nanofibers with either FA or BD coronal groups showed no significant toxicity. Correlative light and electron microscopy (CLEM) studies revealed receptor-mediated endocytosis as an uptake pathway, with subsequent localization to the perinuclear region. A significant proportion of the nanofibers also appeared to interact with the cell membrane in an end-on fashion, which was coupled with fluorescence quenching of the PDHF core. These results provide new insights into the cellular uptake of polymer-based nanofibers and suggest their potential use in targeted therapies and diagnostics.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2015-08-12 , DOI: 10.1039/C5SC02510A
Cellulose-supported chiral Rh nanoparticle (NP) catalysts have been developed. The Rh NPs, which were well dispersed on cellulose, catalyzed the asymmetric 1,4-addition of arylboronic acids to enones and enoates, one of the representative asymmetric carbon–carbon bond-forming reactions, in the presence of chiral diene ligands, providing the corresponding adducts in high yields with outstanding enantioselectivities without metal leaching. The solid-state NMR analysis of the chiral NP system directly suggested interactions between the Rh NPs and the chiral ligand on cellulose. This is the first example of using polysaccharide-supported chiral metal nanoparticles for asymmetric carbon–carbon bond-forming reactions.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2019-04-08 , DOI: 10.1039/C9SC01044K
BINOL derived chiral phosphoric acids (CPAs) are widely known for their high selectivity. Numerous 3,3′-substituents are used for a variety of stereoselective reactions and theoretical models of their effects are provided. However, experimental data about the structural space of CPA complexes in solution is extremely rare and so far restricted to NMR investigations of binary TRIP/imine complexes featuring two E- and two Z-imine conformations. Therefore, in this paper the structural space of 16 CPA/imine binary complexes is screened and 8 of them are investigated in detail by NMR. For the first time dimers of CPA/imine complexes in solution were experimentally identified, which show an imine position similar to the transition state in transfer hydrogenations. Furthermore, our experimental and computational data revealed an astonishing invariance of the four core structures regardless of the different steric and electronic properties of the 3,3′-substituent. However, a significant variation of E/Z-ratios is observed, demonstrating a strong influence of the 3,3′-substituents on the stabilization of the imine in the complexes. These experimental E/Z-ratios cannot be reproduced by calculations commonly applied for mechanistic studies, despite extensive conformational scans and treatment of the electronic structure at a high level of theory with various implicit solvent corrections. Thus, these first detailed experimental data about the structural space and influence of the 3,3′-substituent on the energetics of CPA/imine complexes can serve as basis to validate and improve theoretical predictive models.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-09-22 , DOI: 10.1039/C7SC03719H
As a notorious toxin, formaldehyde (FA) poses an immense threat to human health. Aberrantly elevated FA levels lead to serious pathologies, including organ damage, neurodegeneration, and cancer. Unfortunately, current techniques limit FA imaging to general comparative studies, instead of a mechanistic exploration of its biological role, and this is presumably due to the lack of robust molecular tools for reporting FA in living systems. More importantly, despite being reductive, FA, however, can induce oxidative damage to organisms, thus providing a challenge to the mechanistic study of FA using fluorescence imaging. Herein, we presented the design and multi-application of a bright sensitive ratiometric fluorescent probe 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl) but-3-en-1-amine (PIPBA). With a π-extended phenylphenanthroimidazole fluorophore and an allylamine group, PIPBA exhibited high quantum yield (ϕ = 0.62) in blue fluorescent emission and selective reactivity toward FA. When sensing FA, PIPBA transformed to PIBE, which is a product capable of releasing bright green fluorescence (ϕ = 0.51) with its enhanced intramolecular charge transfer (ICT). Transformation of PIPBA to PIBE contributed to 80 nm of red shift in emission wavelength and a highly sensitive ratiometric response (92.2-fold), as well as a quite low detection limit (0.84 μM). PIPBA was successfully applied to various living systems, realizing, for the first time, ratiometric quantification (in cells), in vivo imaging (zebrafish), and living tissue imaging (vivisectional mouse under anaesthetic) of endogenous FA that was spontaneously generated by biological systems. Furthermore, with the aid of PIPBA, we obtained visual evidence for the oxidative damage of FA in both HeLa cells and renal tissue of a living mouse. The results demonstrated that FA exerted indirect oxidative damage by interacting with free radicals, thus producing more oxidizing species, which eventually caused aggravated oxidative damage to the organism. The indirect oxidative damage due to FA could be alleviated by an exogenous or endogenous antioxidant. The excellent behaviors of PIPBA demonstrate that a chemical probe can detect endogenous FA in cells/tissue/vivo, promising to be an effective tool for further exploration of the biological mechanism of FA in living systems.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-06-25 , DOI: 10.1039/D0SC02058C
The construction of double carbohelicenes is highly fascinating yet challenging work. Disclosed herein is a streamlined and simplified synthetic route to double carbohelicenes starting from nitroarenes through sequential nitro-activated ortho-C–H arylation, denitrative alkenylation and intramolecular cyclodehydrogenation. In this synthetic strategy, the nitro group plays a dual role namely as a leaving group for the denitrative alkenylation and as an activating group for ortho-C–H arylation, which is distinct from those of aryl halides in a conventional coupling reaction. In this work, the palladium-catalyzed Heck-type alkenylation of nitroarenes has been presented, in which the conventionally inert Ar–NO2 bond is cleaved. This work provides a novel synthetic strategy for polycyclic aromatic hydrocarbons (PAHs).
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-09-18 , DOI: 10.1039/C8SC03110J
A range of amines catalyse the oxidative addition (OA) of H2 to [(Me3Si)2CH]2Sn (1), forming [(Me3Si)2CH]2SnH2 (2). Experimental and computational studies point to ‘frustrated Lewis pair’ mechanisms in which 1 acts as a Lewis acid and involve unusual late transition states; this is supported by the observation of a kinetic isotope effect for Et3N. When DBU is used the energetics of H2 activation are altered, allowing an equilibrium between 1, 2 and adduct [1·DBU] to be established, thus demonstrating reversible oxidative addition/reductive elimination (RE) of H2 at a single main group centre.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2014-09-01 , DOI: 10.1039/C4SC02019G
Exploring efficient electrocatalysts for hydrogen production is one of the most promising pathways to face the energy crisis in the new century. Herein, we highlight metallic molybdenum nitride (MoN) nanosheets with atomic thickness as highly efficient platinum-free electrocatalysts for the hydrogen evolution reaction (HER). Theoretical calculations demonstrate that the atomically-thin MoN nanosheets show metallic behavior, which can effectively facilitate electron transport during the catalytic process. Structural analyses reveal that the surfaces of the atomically-thin MoN nanosheets are wholly comprised of apical Mo atoms, thus providing an ideal material prototype to reveal the role of Mo atoms during HER catalysis. Through detailed investigations of the HER activity, the active surface sites of the atomically-thin MoN nanosheets are identified, of which the surface Mo atoms can act as the active sites for transforming protons into hydrogen. This novel mechanism will not only broaden our vision on understanding the HER mechanism for other Mo-based electrocatalysts, but also benefit the exploration and optimization of advanced catalysts for future energy production.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-04-20 , DOI: 10.1039/C7SC05336C
C4-decorated indoles feature in a plethora of bioactive and functional compounds of importance to natural product synthesis, material sciences, as well as crop protection and pharmaceutical industries. Traditionally, their syntheses largely involved harsh stoichiometric metalations and radical reactions. However, transition metal catalysed C–H activation has recently evolved into a powerful strategy for the late-stage diversification of indoles at the C4–H position. Modern photoredox, enzymatic and precious transition metal catalysis represent the key stimuli for developing challenging C–C and C–Het bond forming transformations under mild reaction conditions. Herein, we discuss the evolution and application of these methods for the step-economical transformations of otherwise inert C4–H bonds up to December 2017.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-11-16 , DOI: 10.1039/D0SC04881J
Selective functionalization of ubiquitous unactivated C–H bonds is a continuous quest for synthetic organic chemists. In addition to transition metal catalysis, which typically operates under a two-electron manifold, a recent renaissance in the radical approach relying on the hydrogen atom transfer (HAT) process has led to tremendous growth in the area. Despite several challenges, protocols proceeding via HAT are highly sought after as they allow for relatively easy activation of inert C–H bonds under mild conditions leading to a broader scope and higher functional group tolerance and sometimes complementary reactivity over methods relying on traditional transition metal catalysis. A number of methods operating via heteroatom-based HAT have been extensively reported over the past few years, while methods employing more challenging carbon analogues have been less explored. Recent developments of mild methodologies for generation of various carbon-centered radical species enabled their utilization in the HAT process, which, in turn, led to the development of remote C(sp3)–H functionalization reactions of alcohols, amines, amides and related compounds. This review covers mostly recent advances in C–H functionalization reactions involving the HAT step to carbon-centered radicals.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-08-02 , DOI: 10.1039/C8SC02406E
It is well known that polymerization-induced self-assembly (PISA) offers an efficient synthetic route for the production of highly anisotropic diblock copolymer worms. When prepared in aqueous media, such worms form thermoresponsive free-standing hydrogels that are (i) readily sterilizable, (ii) can act as a 3D matrix for the culture of normal mammalian cells and (iii) can induce stasis in human stem cell colonies. Herein we critically examine the gelation behavior of two types of diblock copolymer worms in terms of recent advances in percolation theory for rigid rods, which explicitly account for the effect of rod length polydispersity. More specifically, we use small-angle X-ray scattering (SAXS) to determine the weight-average worm contour length, Lw, and the mean worm cross-sectional radius, R. This approach enables a direct comparison to be made between the theoretical critical worm volume fraction, ϕc, required for gelation and the experimental values indicated by rheological measurements and tube inversion experiments. Given that these diblock copolymer worms are relatively flexible rather than truly rod-like, reasonably good agreement between these two parameters is observed, particularly for shorter, relatively stiff worms. For longer, more flexible worms a proportionality constant of approximately two is required to reconcile theory with experimental values for ϕc. These findings are expected to have important implications for the aqueous gelation behavior exhibited by various other anisotropic nanoparticles, such as cellulose nanocrystals and semicrystalline block copolymer rods, and also fibril-forming small molecule (e.g. dipeptide) gelators.
Supplementary Information
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